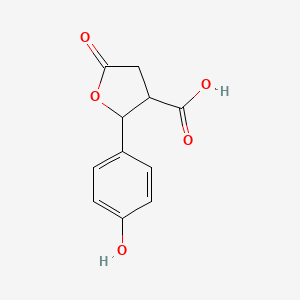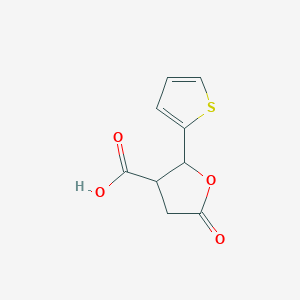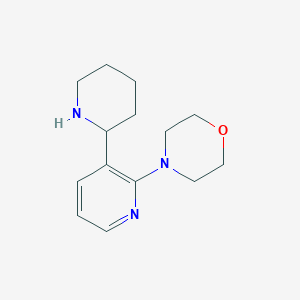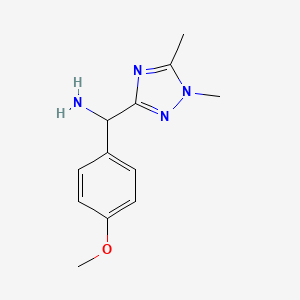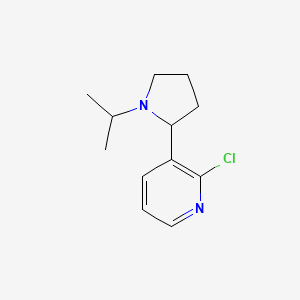
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that features a unique combination of a difluorophenyl group and an oxadiazole ring attached to an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.
Substitution: The difluorophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the difluorophenyl moiety .
Applications De Recherche Scientifique
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to desired biological or chemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,6-Difluorophenyl)aniline: Shares the difluorophenyl group but lacks the oxadiazole ring, resulting in different reactivity and applications.
2,6-Difluoroaniline: A simpler compound with only the difluorophenyl and aniline groups, used in various synthetic applications.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents, used in diverse fields from materials science to pharmaceuticals.
Uniqueness
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the difluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets .
Propriétés
Formule moléculaire |
C14H9F2N3O |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H9F2N3O/c15-10-5-2-6-11(16)12(10)13-18-14(20-19-13)8-3-1-4-9(17)7-8/h1-7H,17H2 |
Clé InChI |
UQQHWYKVHQXNIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


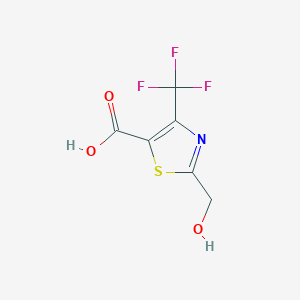



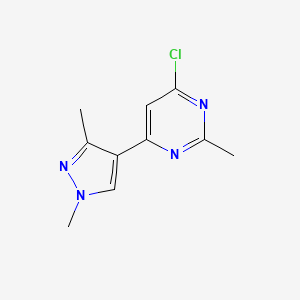
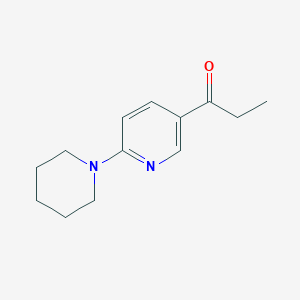
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
